Cas no 1807107-50-1 (2-(Difluoromethyl)-4-iodo-6-(trifluoromethyl)pyridine-3-acetic acid)

2-(Difluoromethyl)-4-iodo-6-(trifluoromethyl)pyridine-3-acetic acid 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)-4-iodo-6-(trifluoromethyl)pyridine-3-acetic acid
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- インチ: 1S/C9H5F5INO2/c10-8(11)7-3(1-6(17)18)4(15)2-5(16-7)9(12,13)14/h2,8H,1H2,(H,17,18)
- InChIKey: BEVVUVSEFMMESF-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C(F)(F)F)N=C(C(F)F)C=1CC(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 312
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 50.2
2-(Difluoromethyl)-4-iodo-6-(trifluoromethyl)pyridine-3-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029021335-1g |
2-(Difluoromethyl)-4-iodo-6-(trifluoromethyl)pyridine-3-acetic acid |
1807107-50-1 | 95% | 1g |
$2,981.85 | 2022-03-31 | |
Alichem | A029021335-500mg |
2-(Difluoromethyl)-4-iodo-6-(trifluoromethyl)pyridine-3-acetic acid |
1807107-50-1 | 95% | 500mg |
$1,735.55 | 2022-03-31 | |
Alichem | A029021335-250mg |
2-(Difluoromethyl)-4-iodo-6-(trifluoromethyl)pyridine-3-acetic acid |
1807107-50-1 | 95% | 250mg |
$1,048.60 | 2022-03-31 |
2-(Difluoromethyl)-4-iodo-6-(trifluoromethyl)pyridine-3-acetic acid 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
2-(Difluoromethyl)-4-iodo-6-(trifluoromethyl)pyridine-3-acetic acidに関する追加情報
2-(Difluoromethyl)-4-iodo-6-(trifluoromethyl)pyridine-3-acetic Acid: A Comprehensive Overview
The compound 2-(Difluoromethyl)-4-iodo-6-(trifluoromethyl)pyridine-3-acetic Acid (CAS No. 1807107-50-1) is a highly specialized organic molecule with significant potential in various fields, including pharmaceuticals and agrochemicals. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities and chemical versatility. The structure of this molecule is characterized by a pyridine ring substituted with a difluoromethyl group at position 2, an iodo group at position 4, a trifluoromethyl group at position 6, and an acetic acid moiety at position 3. These substituents contribute to its unique physicochemical properties and biological functions.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging advanced methodologies such as Suzuki coupling and nucleophilic aromatic substitution. The presence of halogen atoms (iodine) and fluorinated groups (difluoromethyl and trifluoromethyl) in its structure makes it an attractive candidate for further functionalization and exploration in drug discovery programs. Fluorinated compounds are particularly valuable due to their enhanced stability, lipophilicity, and bioavailability, which are critical attributes for drug candidates.
From a biological standpoint, 2-(Difluoromethyl)-4-iodo-6-(trifluoromethyl)pyridine-3-acetic Acid has shown promising activity in preliminary assays targeting various disease pathways. For instance, studies have indicated its potential as an inhibitor of kinases involved in cancer progression. The acetic acid moiety at position 3 likely plays a role in enhancing the compound's ability to interact with target proteins through hydrogen bonding. Furthermore, the trifluoromethyl group is known to enhance metabolic stability, which is a crucial factor for drugs intended for long-term use.
Another area of interest is the compound's application in agrochemicals. Pyridine derivatives are well-documented for their pesticidal properties, and the substitution pattern of this molecule suggests it could exhibit potent activity against a range of agricultural pests. Recent research has focused on optimizing its bioavailability and reducing potential environmental impacts through green chemistry approaches.
In terms of chemical synthesis, the preparation of 2-(Difluoromethyl)-4-iodo-6-(trifluoromethyl)pyridine-3-acetic Acid involves a multi-step process that requires careful control over reaction conditions to ensure high yields and purity. Key steps include the introduction of substituents onto the pyridine ring using electrophilic substitution techniques and subsequent functionalization to introduce the acetic acid group. The use of iodine as a substituent also introduces challenges related to its reactivity during synthesis, necessitating specialized catalysts or reaction conditions.
From an analytical perspective, modern spectroscopic techniques such as NMR and mass spectrometry have been instrumental in confirming the structure and purity of this compound. These methods provide detailed insights into the molecular architecture, aiding in quality control during production and ensuring consistency across batches.
Looking ahead, the development of 2-(Difluoromethyl)-4-iodo-6-(trifluoromethyl)pyridine-3-acetic Acid into a marketable product will depend on further preclinical studies to evaluate its safety profile and efficacy in vivo. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation in this area, potentially leading to breakthroughs in therapeutic development.
In conclusion, 2-(Difluoromethyl)-4-iodo-6-(trifluoromethyl)pyridine-3-acetic Acid represents a promising compound with diverse applications across multiple industries. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further research and development. As scientific understanding continues to evolve, this compound holds the potential to contribute significantly to advancements in medicine and agriculture.
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